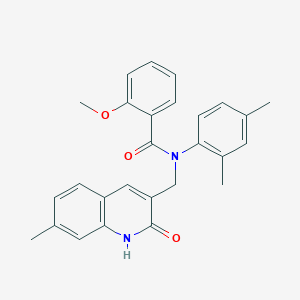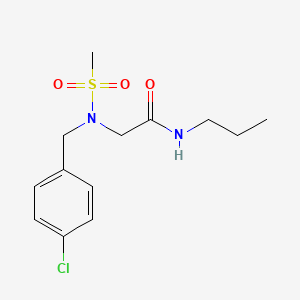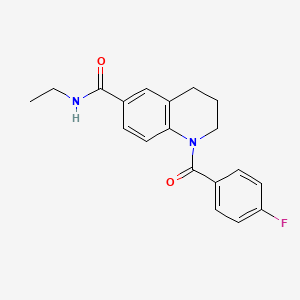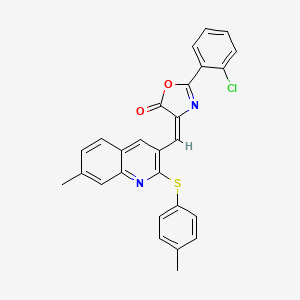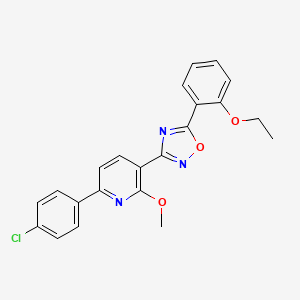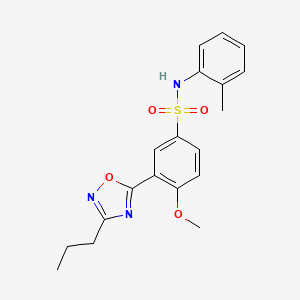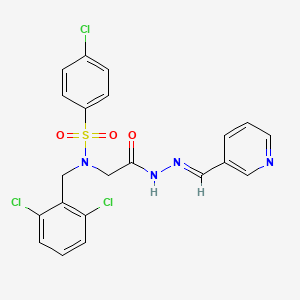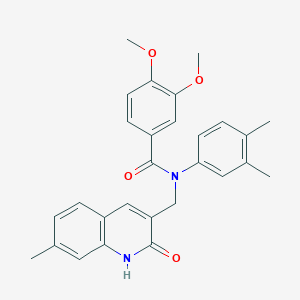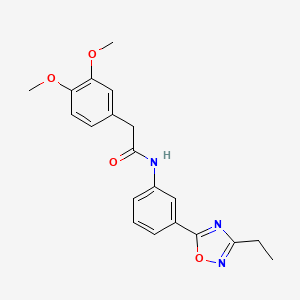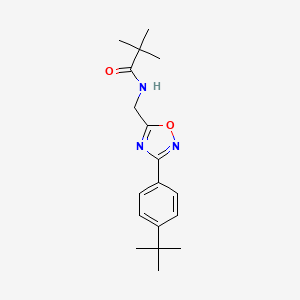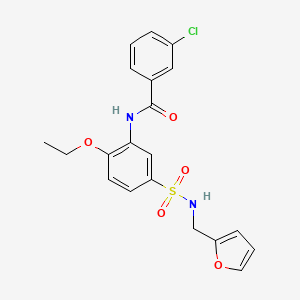
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been extensively researched for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the expression of COX-2, MMP-2, MMP-9, and VEGF, which are all involved in these processes.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce angiogenesis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. One limitation of using this compound is that it has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research related to 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on other signaling pathways and enzymes that are involved in inflammation, tumor growth, and angiogenesis. Additionally, more research is needed to fully understand its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxy-5-aminobenzenesulfonamide in the presence of triethylamine. The resulting intermediate is then reacted with furan-2-ylmethanamine to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-2-27-19-9-8-17(29(25,26)22-13-16-7-4-10-28-16)12-18(19)23-20(24)14-5-3-6-15(21)11-14/h3-12,22H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPYLMWVHZJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(furan-2-ylmethyl)sulfamoyl]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

